molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0

[3,3'-Bipyridine]-4,4'-diol

Katalognummer: B12437426
CAS-Nummer: 27353-34-0
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: CYUVDMSKOCUYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,3’-Bipyridine]-4,4’-diol is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-4,4’-diol typically involves the coupling of pyridine derivatives. One common method is the transition-metal-catalyzed C–H arylation of heteroarenes, which allows for the formation of bipyridine derivatives through the Pd-catalyzed non-directed C-3 arylation of pyridine . This method provides good yields and is widely used in the preparation of bipyridine compounds.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are efficient and scalable, making them suitable for large-scale production. Additionally, electrochemical methods and other innovative techniques are being developed to improve the efficiency and yield of bipyridine synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

[3,3’-Bipyridine]-4,4’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of [3,3’-Bipyridine]-4,4’-diol include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from the reactions of [3,3’-Bipyridine]-4,4’-diol depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce bipyridine derivatives with altered electronic properties. Substitution reactions can lead to the formation of various functionalized bipyridine compounds.

Vergleich Mit ähnlichen Verbindungen

[3,3’-Bipyridine]-4,4’-diol can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications differ based on the position of the nitrogen atoms and the functional groups attached to the pyridine rings .

The unique properties of [3,3’-Bipyridine]-4,4’-diol, such as its ability to undergo various chemical reactions and form coordination complexes, make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

27353-34-0

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one

InChI

InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14)

InChI-Schlüssel

CYUVDMSKOCUYRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC=C(C1=O)C2=CNC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.